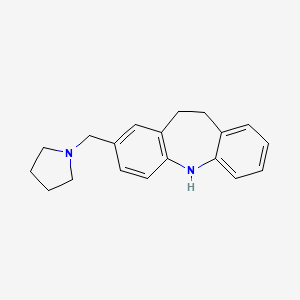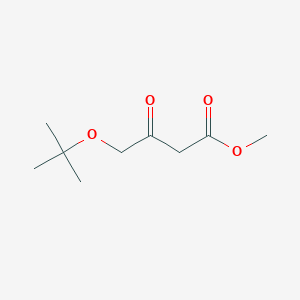
Methyl 4-tert-butoxyacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-tert-butoxyacetoacetate is an organic compound with the molecular formula C10H18O4. It is a derivative of acetoacetic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl group, and the hydrogen atom of the carboxyl group is replaced by a tert-butoxy group. This compound is often used as an intermediate in organic synthesis due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-tert-butoxyacetoacetate can be synthesized through the esterification of acetoacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction and distillation to ensure the purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-tert-butoxyacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted acetoacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-tert-butoxyacetoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-tert-butoxyacetoacetate involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl acetoacetate
- Ethyl acetoacetate
- tert-Butyl acetoacetate
Comparison
Methyl 4-tert-butoxyacetoacetate is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences its reactivity. Compared to methyl acetoacetate and ethyl acetoacetate, it has different solubility and reactivity profiles. The tert-butyl group also affects the compound’s stability and its behavior in various chemical reactions.
Propriétés
Numéro CAS |
106058-88-2 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 4-[(2-methylpropan-2-yl)oxy]-3-oxobutanoate |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-6-7(10)5-8(11)12-4/h5-6H2,1-4H3 |
Clé InChI |
HVBASSLCVXFEMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)
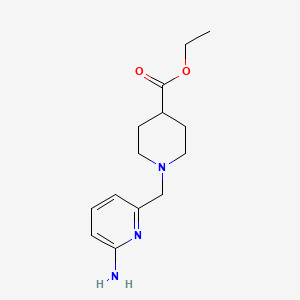
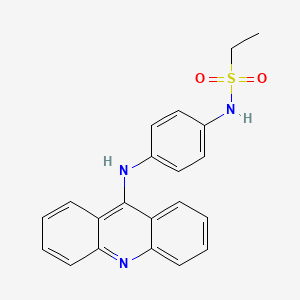
![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
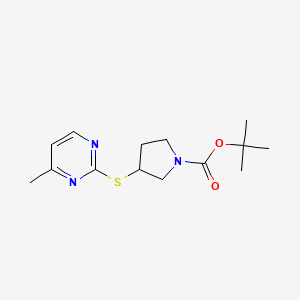

![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
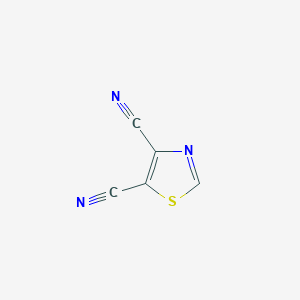
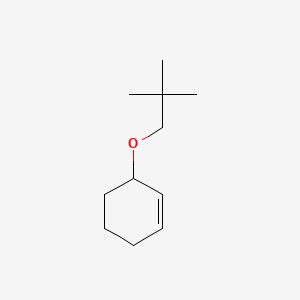

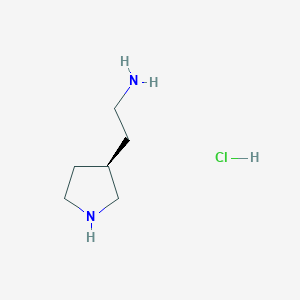
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
